molecular formula C6H12O5 B3054777 Alpha-D-Fucose CAS No. 6189-71-5

Alpha-D-Fucose

Cat. No.: B3054777
CAS No.: 6189-71-5
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-PHYPRBDBSA-N
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Description

Alpha-D-Fucopyranose: is a six-carbon deoxy monosaccharide, also known as alpha-D-fucose. It is a hexose sugar that is structurally similar to galactose but lacks a hydroxyl group at the sixth carbon position. This compound is naturally occurring and can be found in various biological systems, including human glycoproteins and glycolipids .

Scientific Research Applications

Alpha-D-Fucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Alpha-D-Fucopyranose is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids that play crucial roles in cellular communication.

    Medicine: Research has shown that alpha-D-Fucopyranose derivatives have potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of cosmetics and pharmaceuticals due to its moisturizing and stabilizing properties.

Future Directions

The future directions of Alpha-D-Fucose research could involve further understanding of its biological functions and biosynthetic processes . Additionally, Fc-engineered therapeutic antibodies, which involve modifying the Fc regions of therapeutic antibodies (including altering glycosylation patterns via glycoengineering), are a promising area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Fucopyranose can be synthesized through several chemical routes. One common method involves the reduction of L-fucose using sodium borohydride in the presence of a suitable solvent. Another approach is the enzymatic conversion of GDP-L-fucose to alpha-D-fucopyranose using specific glycosyltransferases .

Industrial Production Methods: Industrial production of alpha-D-Fucopyranose typically involves the extraction and purification from natural sources such as seaweed or other marine organisms. The process includes hydrolysis of polysaccharides containing fucose, followed by chromatographic separation and crystallization to obtain pure alpha-D-Fucopyranose .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Fucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of alpha-D-Fucopyranose involves its incorporation into glycoproteins and glycolipids, which are essential for various biological functions. It interacts with specific receptors and enzymes, modulating cellular processes such as adhesion, migration, and immune response. The molecular targets include lactotransferrin and L-arabinose-binding periplasmic protein .

Comparison with Similar Compounds

Uniqueness: Alpha-D-Fucopyranose is unique due to its deoxy nature, which imparts distinct chemical and biological properties. Its role in glycosylation and involvement in specific cellular pathways make it a valuable compound in various research fields .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-PHYPRBDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318477
Record name α-D-Fucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6189-71-5
Record name α-D-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6189-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Fucopyranose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03485
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Record name α-D-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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